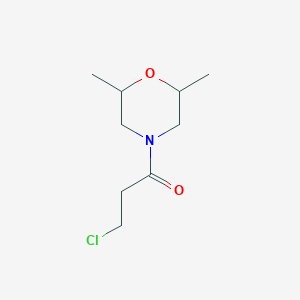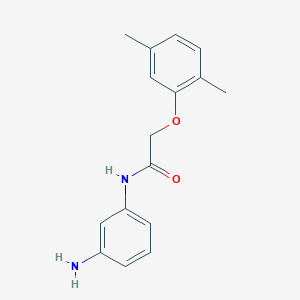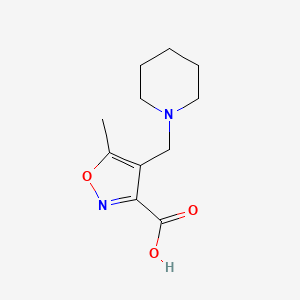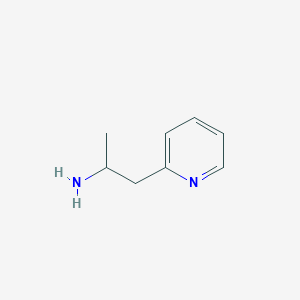
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
概要
説明
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a 3-chloropropanoyl group attached to the nitrogen atom of a 2,6-dimethylmorpholine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine typically involves the acylation of 2,6-dimethylmorpholine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and improved yields. The use of automated systems and reactors ensures consistent product quality and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropanoyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Acylation: The compound can act as an acylating agent, transferring the 3-chloropropanoyl group to other nucleophiles.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 3-chloropropanoic acid and 2,6-dimethylmorpholine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Acylation: Reagents such as anhydrous aluminum chloride or boron trifluoride are used to catalyze the acylation reactions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted morpholine derivatives with various functional groups.
Acylation: Products include acylated nucleophiles with the 3-chloropropanoyl group.
Hydrolysis: Major products are 3-chloropropanoic acid and 2,6-dimethylmorpholine.
科学的研究の応用
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to acylate amino groups in proteins.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in the manufacture of polymers and resins.
作用機序
The mechanism of action of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine involves its ability to act as an acylating agent. The 3-chloropropanoyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is utilized in enzyme inhibition studies, where the compound modifies active site residues, thereby inhibiting enzyme activity. The molecular targets include amino groups in proteins and nucleic acids.
類似化合物との比較
Similar Compounds
3-Chloropropionyl chloride: A precursor in the synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine, used in similar acylation reactions.
2,6-Dimethylmorpholine: The parent morpholine compound, used in various organic syntheses.
4-(3-Bromopropanoyl)-2,6-dimethylmorpholine: A bromine analog with similar reactivity but different reactivity patterns due to the presence of bromine.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the 3-chloropropanoyl group. This combination imparts specific reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution and acylation reactions makes it valuable in the preparation of various derivatives and in research applications.
特性
IUPAC Name |
3-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQWWSMRKQHSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588522 | |
| Record name | 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-51-3 | |
| Record name | 3-Chloro-1-(2,6-dimethyl-4-morpholinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317943.png)
![[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1317944.png)


![Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B1317957.png)





![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)

